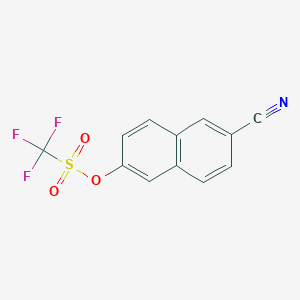

6-Cyano-2-naphthyl trifluoromethanesulfonate

概要

説明

6-Cyano-2-naphthyl trifluoromethanesulfonate (abbreviated as 6-Cyano-2-NTf) is a specialized triflate ester characterized by a naphthalene backbone substituted with a cyano group at the 6-position and a trifluoromethanesulfonate (triflate) group at the 2-position. The triflate group is a highly reactive leaving group, making this compound valuable in organic synthesis, particularly in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

準備方法

The synthesis of 6-Cyano-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 6-cyano-2-naphthol with trifluoromethanesulfonic anhydride . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

化学反応の分析

6-Cyano-2-naphthyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles like alkoxides, amines, and thiols.

Major Products: The major products formed depend on the nature of the nucleophile used in the substitution reactions.

科学的研究の応用

Synthetic Applications

-

Nucleophilic Substitution Reactions :

- 6-Cyano-2-naphthyl trifluoromethanesulfonate serves as an electrophile in nucleophilic substitution reactions, facilitating the formation of various functional groups such as amides and esters. Its trifluoromethanesulfonate moiety acts as a leaving group, enhancing reaction efficiency.

-

Direct Arylation :

- The compound can participate in direct arylation reactions, where it couples with nucleophiles under palladium catalysis. This application is particularly useful for constructing complex aromatic systems from simpler precursors.

- Cross-Coupling Reactions :

- Fluoroalkylation :

Biological Applications

The compound's derivatives have been investigated for their biological activities, particularly in medicinal chemistry:

- Antiviral Activity :

- Enzyme Inhibition :

Case Study 1: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors

In a study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives of 6-cyano-2-naphthyl were synthesized and evaluated for their antiviral properties. The results indicated that these compounds displayed strong inhibitory activity at nanomolar concentrations against wild-type HIV-1, demonstrating their potential as therapeutic agents .

Case Study 2: Application in Fluoroalkylation

A research team developed a method utilizing this compound in fluoroalkylation reactions involving electron-deficient alkenes. The study highlighted the efficiency of this method under visible light catalysis, achieving high yields and selectivity for the desired products .

作用機序

The mechanism by which 6-Cyano-2-naphthyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in substitution reactions . The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

類似化合物との比較

Comparative Analysis with Structurally Similar Triflates

Key Compounds for Comparison:

6-Bromo-2-naphthyl Trifluoromethanesulfonate (6-Bromo-2-NTf)

3-Hydroxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Methyl/Ethyl Trifluoromethanesulfonate

Table 1: Structural and Functional Comparison

Reaction Kinetics and Conditions

- 6-Cyano-2-NTf: The cyano group’s electron-withdrawing nature lowers the energy barrier for nucleophilic attack on the triflate. For example, in Suzuki-Miyaura reactions, 6-Bromo-2-NTf may require palladium catalysts and elevated temperatures, whereas 6-Cyano-2-NTf could proceed under milder conditions due to its inherent electrophilicity .

- 3-Hydroxy-2-(TMS)phenyl NTf : The TMS group sterically shields the hydroxy moiety, enabling selective deprotection and functionalization. This contrasts with the naphthyl triflates, where substituents directly influence reactivity without requiring protective strategies .

- Alkyl Triflates: Methyl and ethyl triflates are efficient alkylating agents but lack aromatic conjugation. Microwave-assisted syntheses (e.g., 150°C, 300 W) are effective for these compounds, but similar methods for 6-Cyano-2-NTf may require optimization to balance reactivity and thermal stability .

生物活性

6-Cyano-2-naphthyl trifluoromethanesulfonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene core substituted with a cyano group and a trifluoromethanesulfonate moiety. This unique structure contributes to its reactivity and interaction with biological systems.

Chemical Formula: C12H8F3NO3S

Molecular Weight: 305.25 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a sulfonate ester, which can undergo nucleophilic substitution reactions. This property allows it to interact with various biomolecules, including proteins and nucleic acids.

Key Mechanisms:

- Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds that may exhibit biological activity.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes, potentially affecting metabolic pathways in cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cell lines.

- Antimicrobial Effects: It has demonstrated activity against various bacterial strains.

- Neuroprotective Effects: Potential protective effects on neuronal cells have been noted in preliminary investigations.

Table 1: Biological Activities of this compound

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 1.5 | |

| Pentamidine Amidoxime | Antiparasitic | 0.76 | |

| Diminazene | Antiparasitic | 0.5 |

Case Studies

-

Anticancer Activity Study:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of approximately 1.5 μM, suggesting significant anticancer potential, particularly against breast cancer cells. -

Antimicrobial Efficacy:

In another investigation, the compound was tested against common bacterial pathogens. It exhibited notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, highlighting its potential as an antimicrobial agent.

Q & A

Q. Basic: What are the key synthetic routes for preparing 6-cyano-2-naphthyl trifluoromethanesulfonate, and how is reaction progress monitored?

Methodological Answer:

The synthesis typically involves sulfonation of 6-cyano-2-naphthol using trifluoromethanesulfonic anhydride (TFSA) or trifluoromethanesulfonyl chloride in anhydrous conditions. A common procedure includes dissolving 6-cyano-2-naphthol in dichloromethane (DCM) with a base like triethylamine (Et₃N) to scavenge HCl. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Structural confirmation employs nuclear magnetic resonance (NMR):

- ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the triflate group (no proton signal).

- ¹⁹F NMR confirms the trifluoromethanesulfonate moiety (δ −78 to −80 ppm).

Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₇F₃NO₃S: 326.02). X-ray crystallography may resolve crystal packing for solid-state studies .

Q. Advanced: What are the challenges in optimizing regioselectivity during triflation of substituted naphthols, and how are competing side reactions mitigated?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. For 6-cyano-2-naphthol, the electron-withdrawing cyano group directs sulfonation to the less hindered position. Side reactions (e.g., over-sulfonation or hydrolysis) are minimized by:

- Strict anhydrous conditions (molecular sieves, inert atmosphere).

- Controlled stoichiometry (1:1.1 molar ratio of naphthol to TFSA).

- Low temperatures (−10°C to 0°C) to slow competing pathways.

Competing products are identified via LC-MS and excluded during purification .

Q. Advanced: How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems enhance its reactivity?

Methodological Answer:

The triflate group acts as a superior leaving group in palladium-catalyzed cross-couplings. Optimized conditions include:

- Catalyst: Pd(PPh₃)₄ or Pd(dba)₂ with XPhos ligands.

- Base: K₂CO₃ or Cs₂CO₃ in toluene/water (3:1) at 80°C.

- Solubility enhancers: DMF or THF for electron-deficient aryl partners.

Yields >85% are reported when coupling with aryl boronic acids bearing electron-donating groups. Reaction kinetics are studied via in situ ¹⁹F NMR to track triflate displacement .

Q. Advanced: What computational methods are used to predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for triflate displacement. Retrosynthetic AI platforms (e.g., IBM RXN) propose novel pathways by analyzing known reactions of analogous triflates. Molecular dynamics simulations predict solvent effects on reaction rates, guiding experimental solvent selection (e.g., DCM vs. THF) .

Q. Basic: How is the stability of this compound under varying storage conditions evaluated?

Methodological Answer:

Stability is tested via accelerated degradation studies:

- Thermal stability: Samples stored at 4°C, 25°C, and 40°C for 30 days, analyzed by HPLC.

- Moisture sensitivity: Exposure to 30% relative humidity (RH) vs. dry argon; hydrolysis products (e.g., naphthol) quantified via LC-MS.

- Light sensitivity: UV-vis spectroscopy tracks photodegradation under 254 nm light.

Optimal storage: −20°C in amber vials with desiccants .

Q. Advanced: What strategies resolve contradictions in reported catalytic efficiencies of triflate derivatives across studies?

Methodological Answer:

Discrepancies often arise from ligand-metal interactions or solvent polarity. Systematic benchmarking includes:

- Control experiments: Comparing triflate vs. bromide/toyslate leaving groups under identical conditions.

- Catalyst screening: Testing diverse Pd, Ni, or Cu catalysts with varying ligands (e.g., bipyridine vs. phosphines).

- Kinetic profiling: Initial rate measurements (via GC or NMR) to identify rate-limiting steps.

Meta-analyses of literature data (e.g., turnover numbers vs. solvent dielectric constants) clarify trends .

Q. Advanced: How is this compound utilized in photoactive or electroactive materials research?

Methodological Answer:

The cyano group enhances electron-deficient character, enabling applications in:

- Organic photovoltaics (OPVs): As an electron-accepting monomer coupled with thiophene donors.

- Electroluminescent materials: Triflate displacement with carbazole units for blue-emitting polymers.

Device performance is evaluated via UV-vis absorption, cyclic voltammetry (HOMO/LUMO levels), and external quantum efficiency (EQE) measurements .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of triflate dust/aerosols.

- Spill management: Neutralize with sodium bicarbonate and adsorb via vermiculite.

- Waste disposal: Segregate halogenated waste (triflate is PRTR-listed) per local regulations .

Q. Advanced: How are isotopic labeling (e.g., ¹⁸F) or deuterated analogs of this triflate synthesized for mechanistic studies?

Methodological Answer:

¹⁸F-labeled analogs are prepared via nucleophilic aromatic substitution using [¹⁸F]KF/Kryptofix 2.2.2 in DMSO at 120°C. Deuterated derivatives (e.g., CD₃CN solvent) are synthesized under deuterated conditions, with deuteration efficiency verified via ²H NMR. These labeled compounds enable kinetic isotope effect (KIE) studies and PET tracer development .

特性

IUPAC Name |

(6-cyanonaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBCJAFWOBCSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573889 | |

| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145369-29-5 | |

| Record name | 6-Cyano-2-naphthyl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。